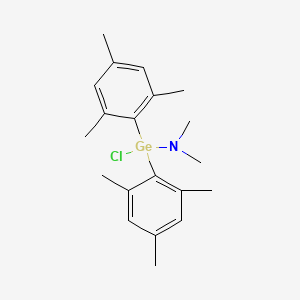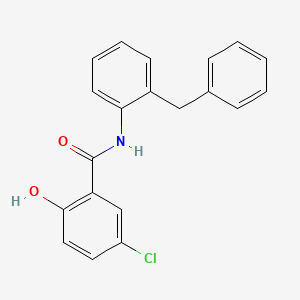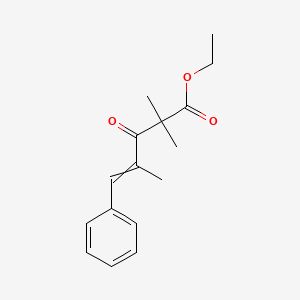
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by its complex structure, which includes a phenyl group, a keto group, and an enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate typically involves multiple steps. One common method starts with ethyl propionate as the starting material. The synthetic route includes the following steps:
Friedel-Crafts Acylation: Introduction of the phenyl group using a Friedel-Crafts acylation reaction.
Michael Addition: Formation of the enoate structure through a Michael addition reaction.
Aldol Condensation: Formation of the final product via aldol condensation, ensuring the desired isomer and stereochemistry
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-oxo-5-phenylpent-4-enoate
- 2,2,4-Trimethyl-3-oxo-5-phenylpent-4-enoic acid
- 2,4-Disubstituted thiazoles
Uniqueness
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate is unique due to its specific structural features, such as the combination of a phenyl group, a keto group, and an enoate group.
Propiedades
Número CAS |
646533-95-1 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C16H20O3/c1-5-19-15(18)16(3,4)14(17)12(2)11-13-9-7-6-8-10-13/h6-11H,5H2,1-4H3 |
Clave InChI |
TXZPWDHXQYWUDK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(=O)C(=CC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


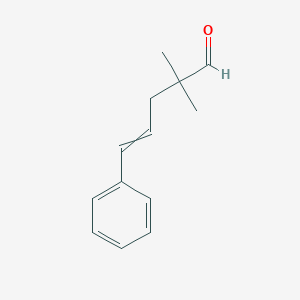
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)
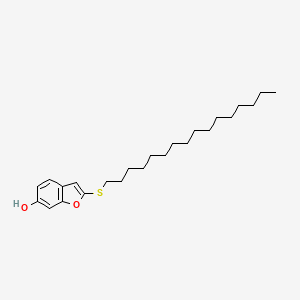
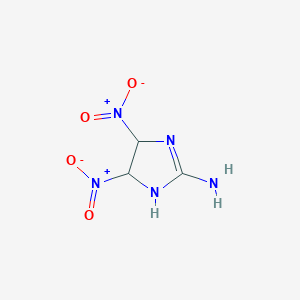
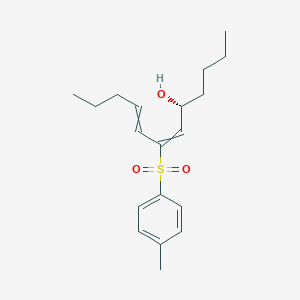
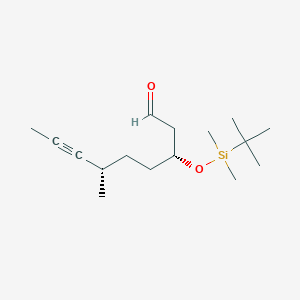
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)

![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)

![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)
